3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate
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Overview
Description
The compound “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound, and a chromen-7-yl propanoate moiety .
Molecular Structure Analysis
The molecular structure of a similar compound, Benzyl 3-(1,3-benzothiazol-2-yl)propanoate, has been reported . It has a molecular formula of C17H15NO2S, an average mass of 297.371 Da, and a monoisotopic mass of 297.082336 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Benzyl 3-(1,3-benzothiazol-2-yl)propanoate, include a density of 1.3±0.1 g/cm3, boiling point of 447.3±28.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a flash point of 224.3±24.0 °C .Scientific Research Applications
Anticancer Research
STK888671 has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have demonstrated its efficacy against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
Research has indicated that STK888671 possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing inhibitory effects. This makes it a valuable compound in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .
Fluorescent Probes in Bioimaging
The chromenyl and benzothiazolyl moieties in STK888671 contribute to its fluorescent properties. This makes it useful as a fluorescent probe in bioimaging applications. It can be used to label and visualize biological structures and processes in live cells, aiding in the study of cellular dynamics and molecular interactions .
Neuroprotective Agents
Recent studies have suggested that STK888671 may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for such conditions.
These applications highlight the versatility and potential of STK888671 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Anticancer Research Antimicrobial Activity Fluorescent Probes in Bioimaging : Enzyme Inhibition Studies : Photodynamic Therapy : Neuroprotective Agents
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a broad spectrum of pharmaceutical activity profile, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory . They are often used as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers .
Mode of Action
Benzothiazole derivatives are generally known to interact with their targets, leading to changes in the biological activity of the target molecules .
Biochemical Pathways
Benzothiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzothiazole derivatives are generally known to manifest profound antimicrobial activity .
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-3-17(22)25-12-8-9-13-15(10-12)24-11(2)18(19(13)23)20-21-14-6-4-5-7-16(14)26-20/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQXGZYEHVBMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate |
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